![molecular formula C5H2BrIN2S B1380168 2-Bromo-5-iodoimidazo[2,1-b]thiazole CAS No. 1379307-48-8](/img/structure/B1380168.png)

2-Bromo-5-iodoimidazo[2,1-b]thiazole

説明

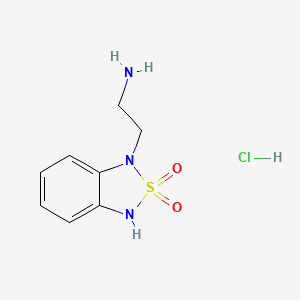

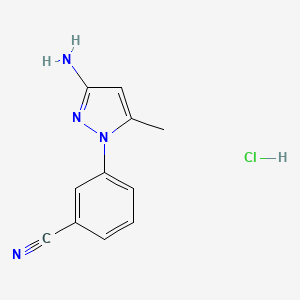

2-Bromo-5-iodoimidazo[2,1-b]thiazole is a chemical compound with the CAS Number: 1379307-48-8. It has a molecular weight of 328.96 . The IUPAC name for this compound is 2-bromo-5-iodoimidazo[2,1-b][1,3]thiazole .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in various studies . For instance, one study reported the synthesis of imidazo[2,1-b]thiazole derivatives when 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid and (3-fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)phenyl)methanamine were dissolved in dry CH3CN .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-iodoimidazo[2,1-b]thiazole is represented by the InChI Code: 1S/C5H2BrIN2S/c6-3-2-9-4(7)1-8-5(9)10-3/h1-2H . This compound is a solid at room temperature .Chemical Reactions Analysis

Thiazole, a key component of 2-Bromo-5-iodoimidazo[2,1-b]thiazole, is a versatile entity in chemical reactions. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This allows for various reactions such as donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

2-Bromo-5-iodoimidazo[2,1-b]thiazole is a solid at room temperature . It has a molecular weight of 328.96 . The compound is stored in a refrigerator .科学的研究の応用

Antituberculosis Agent

2-Bromo-5-iodoimidazo[2,1-b]thiazole has been explored for its potential as an antituberculosis agent. The compound’s structural analogues have shown significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB) . This suggests that derivatives of 2-Bromo-5-iodoimidazo[2,1-b]thiazole could be synthesized and tested for their efficacy in TB treatment, potentially contributing to the fight against this global health threat.

Anticancer Applications

The thiazole moiety, a core structure in 2-Bromo-5-iodoimidazo[2,1-b]thiazole, is known for its anticancer properties. Research indicates that thiazole derivatives can exhibit selective cytotoxicity towards various cancer cell lines . This opens up avenues for the compound to be used in the design and development of new anticancer drugs, particularly targeting specific types of cancer cells.

Imaging Probe Development

Benzo[d]imidazo[2,1-b]thiazoles, which are closely related to 2-Bromo-5-iodoimidazo[2,1-b]thiazole, have been reported as potential PET imaging probes for β-amyloid plaques in Alzheimer’s patients . This suggests that 2-Bromo-5-iodoimidazo[2,1-b]thiazole could be functionalized to develop novel imaging agents for neurological conditions.

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The thiazole ring is a common feature in many kinase inhibitors, and thus, 2-Bromo-5-iodoimidazo[2,1-b]thiazole could serve as a starting point for the synthesis of new kinase inhibitors . Further research could explore its potential to inhibit specific kinases involved in disease pathways.

Antimicrobial Activity

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities. 2-Bromo-5-iodoimidazo[2,1-b]thiazole could be investigated for its effectiveness against various bacterial and fungal pathogens, contributing to the development of new antimicrobial agents .

DNA Interaction Studies

Compounds containing the imidazo[2,1-b]thiazole scaffold have been studied for their ability to interact with DNA. This interaction is crucial for the compound’s biological activity and could lead to the development of new drugs that target DNA or RNA in specific ways . Research into 2-Bromo-5-iodoimidazo[2,1-b]thiazole could provide insights into its potential as a DNA-targeting agent.

Safety And Hazards

特性

IUPAC Name |

2-bromo-5-iodoimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrIN2S/c6-3-2-9-4(7)1-8-5(9)10-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRNMHJSSNBFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(SC2=N1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrIN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-iodoimidazo[2,1-b]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)

![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)

![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)

![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)